molecular formula C7H7N3 B1322410 2,3-Diaminobenzonitrile CAS No. 73629-43-3

2,3-Diaminobenzonitrile

Cat. No. B1322410
CAS RN: 73629-43-3
M. Wt: 133.15 g/mol
InChI Key: YLPNLUJHBADYPT-UHFFFAOYSA-N
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Description

2,3-Diaminobenzonitrile is a chemical compound with the molecular formula C7H7N3 . It is used as a synthetic intermediate .


Synthesis Analysis

2,3-Diaminomaleonitrile, a tetramer of hydrogen cyanide, has reactivity comparable to o-phenylenediamine and is a versatile, cheap, and readily accessible building block towards the synthesis of a variety of organic compounds . The synthesis of 2,3-diaminophenazine involves refluxing o-phenylenediamine and copper chloride dihydrate in anhydrous acetonitrile .


Molecular Structure Analysis

The molecular structure of 2,3-Diaminobenzonitrile consists of a benzene ring with two amino groups and a nitrile group attached to it . The InChI code for this compound is 1S/C7H7N3/c8-4-5-2-1-3-6 (9)7 (5)10/h1-3H,9-10H2 .


Physical And Chemical Properties Analysis

2,3-Diaminobenzonitrile has a molecular weight of 133.15 g/mol . It has a topological polar surface area of 75.8 Ų and a complexity of 158 . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors .

Scientific Research Applications

Medicine: Pharmacokinetics and Drug Development

2,3-Diaminobenzonitrile: has properties that make it valuable in the field of medicine, particularly in pharmacokinetics and drug development. Its physicochemical properties, such as high GI absorption and non-permeability to the blood-brain barrier, make it a candidate for designing drugs that require systemic effects without central nervous system involvement . Moreover, its inhibitory action on CYP3A4, a key enzyme in drug metabolism, can be crucial for studying drug-drug interactions .

Material Science: Polymer Synthesis

In material science, 2,3-Diaminobenzonitrile serves as a monomer for the synthesis of specialized polymers. Its two amine groups can participate in polymerization reactions, leading to the formation of novel polymeric materials with potential applications in high-performance plastics or advanced composite materials .

Environmental Science: Analyte Detection

Environmental science benefits from the use of 2,3-Diaminobenzonitrile in the detection of various analytes. Its structure allows it to act as a chelating agent, which can be used in the development of sensors for the detection of heavy metals and other pollutants in water and soil samples .

Analytical Chemistry: Chromatography and Spectroscopy

2,3-Diaminobenzonitrile: is utilized in analytical chemistry as a derivatization agent in chromatography and spectroscopy. It reacts with aldehydes and ketones to form Schiff bases, which can be detected with greater sensitivity and specificity in analytical instruments .

Biochemistry: Enzyme Function Studies

In biochemistry, 2,3-Diaminobenzonitrile can be used to study enzyme functions. Its structural similarity to natural biochemicals allows it to act as an inhibitor or substrate analog, providing insights into enzyme mechanisms and pathways .

Industrial Applications: Chemical Manufacturing

Industrially, 2,3-Diaminobenzonitrile is involved in the synthesis of dyes, pigments, and other fine chemicals. Its reactivity with various chemical groups makes it a versatile intermediate in the manufacture of a wide range of industrial products .

Safety and Hazards

2,3-Diaminobenzonitrile is harmful if swallowed, in contact with skin, or if inhaled . It should be handled with protective gloves, protective clothing, eye protection, and face protection . It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

2,3-diaminobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-4-5-2-1-3-6(9)7(5)10/h1-3H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLPNLUJHBADYPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)N)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60625758
Record name 2,3-Diaminobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

73629-43-3
Record name 2,3-Diaminobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Diamino-3-cyanobenzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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